molecular formula C18H19NO2 B8433862 2-Benzyloxycarbonylamino-1-phenyl-3-butene

2-Benzyloxycarbonylamino-1-phenyl-3-butene

Cat. No.: B8433862
M. Wt: 281.3 g/mol
InChI Key: GUBRGOFJDRRFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxycarbonylamino-1-phenyl-3-butene is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

benzyl N-(1-phenylbut-3-en-2-yl)carbamate

InChI

InChI=1S/C18H19NO2/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)21-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,19,20)

InChI Key

GUBRGOFJDRRFAS-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (10.72 g, 0.03 moles) in 100 mL of dry tetrahydofuran at −78° C. was added dropwise 1.6M n-butyl lithium (17.5 mL, 0.028 moles), and the mixture was stirred for 0.5 hrs at −78˜−20° C. Then was added a solution of N-Cbz-phenylalaninal (5.67 g, 0.02 moles) in 50 mL of dry tetrahydrofuran, and the mixture was stirred for 16 hrs at room temperature. After addition of saturated NH4Cl (50 mL) the mixture was extracted with EtOAc, and the extract was washed with water and brine. It was dried over Na2SO4 and evaporated to give an oily residue. The crude product was purified by column chromatograpy on silica gel with elution by 5:95 EtOAc-hexane to give pure 2-benzyloxycarbonylamino-1-phenyl-3-butene.
Quantity
17.5 mL
Type
reactant
Reaction Step One
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5.67 g
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reactant
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50 mL
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solvent
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Name
Quantity
50 mL
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10.72 g
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catalyst
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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